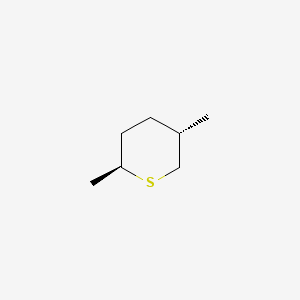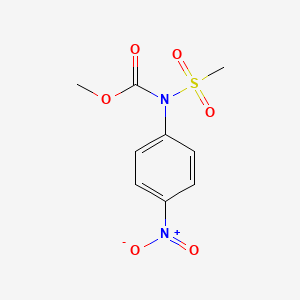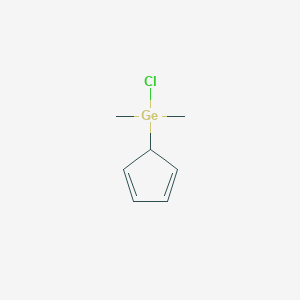
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane is an organogermanium compound that features a cyclopentadienyl ring bonded to a germanium atom, which is also bonded to two methyl groups and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane typically involves the reaction of cyclopenta-2,4-dien-1-yl lithium with dimethylgermanium dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and various organic by-products.
Reduction: Different organogermanium compounds depending on the reducing agent used.
Substitution: New organogermanium compounds with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and therapeutic applications, although specific uses are still under investigation.
Mécanisme D'action
The mechanism of action of chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane involves its interaction with various molecular targets. The cyclopentadienyl ring can participate in π-bonding interactions, while the germanium atom can form covalent bonds with other atoms or molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or precursor in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar structure with silicon instead of germanium.
Cyclopenta-2,4-dien-1-yltrimethylstannane: Similar structure with tin instead of germanium.
Cyclopenta-2,4-dien-1-yltrimethylplumbane: Similar structure with lead instead of germanium.
Uniqueness
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane is unique due to the presence of germanium, which imparts different electronic and steric properties compared to its silicon, tin, and lead analogs
Propriétés
Numéro CAS |
61632-68-6 |
|---|---|
Formule moléculaire |
C7H11ClGe |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
chloro-cyclopenta-2,4-dien-1-yl-dimethylgermane |
InChI |
InChI=1S/C7H11ClGe/c1-9(2,8)7-5-3-4-6-7/h3-7H,1-2H3 |
Clé InChI |
XQCWVDFNFNALKJ-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C1C=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


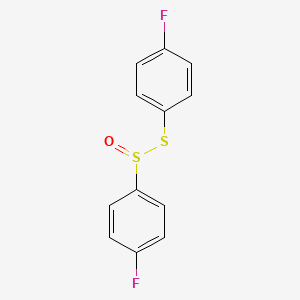
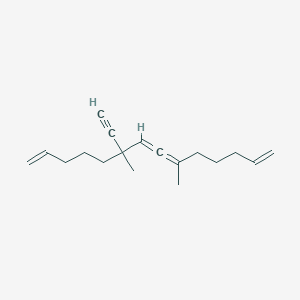
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
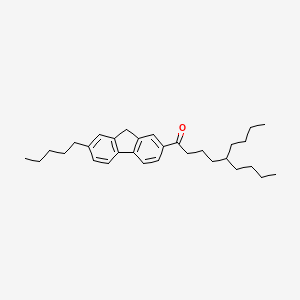
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
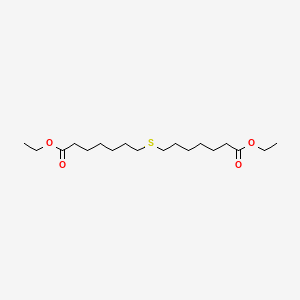
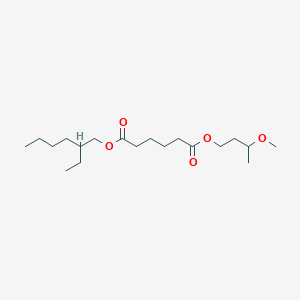
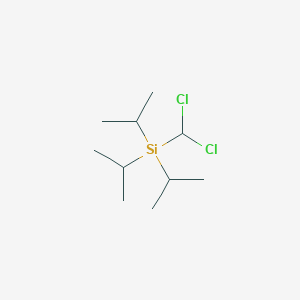
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)

